molecular formula C14H11FN2O4 B4994263 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No. B4994263
M. Wt: 290.25 g/mol
InChI Key: ZCWOXWHMTNFCIU-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide, also known as MNBA, is a chemical compound that has recently gained attention in the scientific community for its potential applications in drug development and research. MNBA is a member of the benzamide family of compounds, which are known for their diverse pharmacological activities.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis (programmed cell death). This compound has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that this compound reduces tumor growth and inflammation in animal models.

Advantages and Limitations for Lab Experiments

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown potent activity against several cancer cell lines and inflammatory mediators. However, this compound also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. This compound also has limited stability in solution, which can lead to degradation over time.

Future Directions

There are several future directions for research on 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide. One area of research is to investigate the molecular mechanism of action of this compound. This will help to elucidate the specific enzymes and signaling pathways that are targeted by this compound. Another area of research is to optimize the synthesis method of this compound to improve its yield and purity. This will make it easier to work with in lab experiments. Finally, further studies are needed to investigate the potential therapeutic applications of this compound in cancer and inflammation-related diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide involves the reaction of 4-fluoroaniline with 2-methoxy-5-nitrobenzoic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified by recrystallization. The yield of this compound is typically around 50-60%.

Scientific Research Applications

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is in drug development. This compound has been found to have potent activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation-related diseases.

properties

IUPAC Name

4-fluoro-N-(2-methoxy-5-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4/c1-21-13-7-6-11(17(19)20)8-12(13)16-14(18)9-2-4-10(15)5-3-9/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWOXWHMTNFCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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